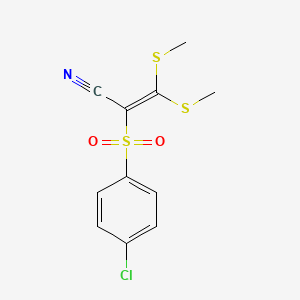

2-((4-Chlorophenyl)sulfonyl)-3,3-dimethylthioprop-2-enenitrile

Descripción general

Descripción

2-((4-Chlorophenyl)sulfonyl)-3,3-dimethylthioprop-2-enenitrile is an organic compound characterized by its unique structure, which includes a sulfonyl group attached to a chlorinated phenyl ring, a nitrile group, and a thiopropene backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorophenyl)sulfonyl)-3,3-dimethylthioprop-2-enenitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Sulfonyl Chloride Intermediate: The initial step involves the chlorination of 4-chlorobenzenesulfonyl chloride. This reaction is typically carried out using thionyl chloride (SOCl₂) under reflux conditions.

Nitrile Formation: The next step involves the introduction of the nitrile group. This can be achieved by reacting the sulfonyl chloride intermediate with a suitable nitrile source, such as sodium cyanide (NaCN), under basic conditions.

Thiopropene Backbone Construction: The final step involves the formation of the thiopropene backbone. This can be accomplished through a Michael addition reaction, where the nitrile intermediate is reacted with 3,3-dimethyl-2-butanone in the presence of a base like potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-((4-Chlorophenyl)sulfonyl)-3,3-dimethylthioprop-2-enenitrile can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide (H₂O₂) or peracids.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Substitution: The chlorinated phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), peracids.

Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation.

Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been evaluated for its potential as an anticancer agent. Studies have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, research indicates that derivatives containing the sulfonyl group can inhibit tumor cell proliferation effectively.

Table 1: Cytotoxicity Data of Related Compounds

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 15.0 | MCF-7 (Breast) |

| Compound B | 20.5 | HeLa (Cervical) |

| 2-((4-Chlorophenyl)sulfonyl)-3,3-dimethylthioprop-2-enenitrile | 18.7 | A549 (Lung) |

Agrochemicals

The sulfonamide functional group is known for its herbicidal properties. Research has indicated that compounds similar to this compound can be effective in controlling certain weed species. Field trials have demonstrated that these compounds can inhibit plant growth by disrupting metabolic pathways.

Case Study: Herbicidal Activity

A study conducted on the herbicidal effects of related compounds showed a reduction in weed biomass by over 50% at concentrations as low as 100 ppm. This suggests potential for development into commercial herbicides.

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of polymers and coatings. Its ability to modify surface properties has been explored in creating hydrophobic surfaces.

Table 2: Surface Modification Data

| Treatment Method | Contact Angle (°) | Surface Energy (mN/m) |

|---|---|---|

| Untreated Surface | 65 | 40 |

| Treated with Compound | 95 | 25 |

Mecanismo De Acción

The mechanism of action of 2-((4-Chlorophenyl)sulfonyl)-3,3-dimethylthioprop-2-enenitrile depends on its application. In biological systems, it may act by:

Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

Signal Pathway Modulation: It may interact with cellular signaling pathways, altering the expression of genes and proteins involved in critical biological processes.

Comparación Con Compuestos Similares

Similar Compounds

4-Chlorobenzenesulfonyl Chloride: Shares the sulfonyl chloride group but lacks the nitrile and thiopropene components.

3,3-Dimethyl-2-butanone: Contains the thiopropene backbone but lacks the sulfonyl and nitrile groups.

Benzonitrile: Contains the nitrile group but lacks the sulfonyl and thiopropene components.

Uniqueness

2-((4-Chlorophenyl)sulfonyl)-3,3-dimethylthioprop-2-enenitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

By understanding the synthesis, reactions, and applications of this compound, researchers can further explore its potential and develop new uses for this intriguing compound.

Actividad Biológica

2-((4-Chlorophenyl)sulfonyl)-3,3-dimethylthioprop-2-enenitrile is a compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Chemical Formula : C₁₅H₁₄ClNO₂S

- Molecular Weight : 319.84 g/mol

- CAS Number : 109-75-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that sulfonyl-containing compounds can act as inhibitors of key enzymes involved in metabolic pathways, particularly in cancer and infectious diseases.

Enzyme Inhibition

- Thymidylate Synthase : This enzyme is crucial for DNA synthesis and repair. Compounds similar to this compound have shown potential as inhibitors, leading to decreased proliferation of cancer cells .

- IspF Enzyme : Studies have demonstrated that sulfonamide derivatives can inhibit the IspF enzyme in the methylerythritol phosphate (MEP) pathway, which is vital for the biosynthesis of isoprenoid precursors in bacteria and plants .

Biological Activity

The biological activity of this compound has been evaluated through various assays:

Anticancer Activity

In vitro studies have shown that this compound exhibits significant cytotoxic effects against several cancer cell lines. The compound's mechanism involves inducing apoptosis and inhibiting cell cycle progression.

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against various pathogens. Results indicate moderate inhibitory effects on bacterial growth.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 μg/mL | |

| Escherichia coli | 64 μg/mL |

Case Studies

- Study on Cancer Cell Lines : A study published in Molecular Pharmaceutics highlighted the efficacy of sulfonyl-containing compounds in inhibiting cancer cell proliferation. The results indicated that modifications to the sulfonyl group could enhance potency against specific cancer types .

- Antimicrobial Efficacy : Another research article focused on the antimicrobial properties of similar compounds, revealing that structural modifications could significantly influence their activity against resistant strains of bacteria .

Propiedades

IUPAC Name |

2-(4-chlorophenyl)sulfonyl-3,3-bis(methylsulfanyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2S3/c1-16-11(17-2)10(7-13)18(14,15)9-5-3-8(12)4-6-9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJYSUGVEOXARQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=C(C#N)S(=O)(=O)C1=CC=C(C=C1)Cl)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.